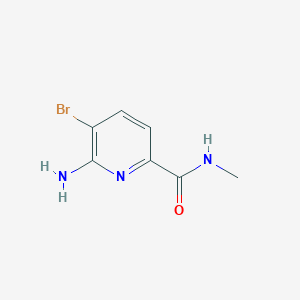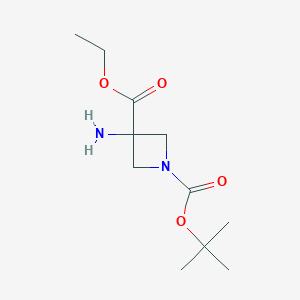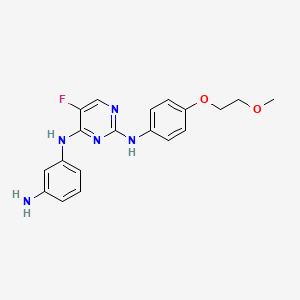![molecular formula C10H9F3O4 B1528496 Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate CAS No. 1480321-04-7](/img/structure/B1528496.png)
Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate
Vue d'ensemble
Description
“Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate” is an organic compound with the chemical formula C10H9F3O4. It is also known as methyl 3-(trifluoromethoxy)phenylhydroxyacetate or 3-[(trifluoromethoxy)phenyl]glycolic acid methyl ester. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 250.17 . Its IUPAC name is methyl hydroxy [3- (trifluoromethoxy)phenyl]acetate . The InChI code for this compound is 1S/C10H9F3O4/c1-16-9 (15)8 (14)6-3-2-4-7 (5-6)17-10 (11,12)13/h2-5,8,14H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
One significant application of related compounds involves the high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol and its use in preparing hydroxytyrosyl acetate. This process involves stabilizing hydroxytyrosol against oxidation, facilitating its easy purification and long-term storage. The protective group's hydrolysis under physiological conditions allows the release of the active principle, demonstrating the compound's utility in organic synthesis and potential biomedical applications (A. Gambacorta, D. Tofani, & A. Migliorini, 2007).
Medicinal Chemistry
In medicinal chemistry, compounds such as "Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate" and its derivatives show promising applications. For instance, research on "Westerdijkin A," a new hydroxyphenylacetic acid derivative from a deep-sea fungus, revealed its weak inhibitory activities towards certain cancer cell lines, showcasing the potential for developing new anticancer drugs (Mangaladoss Fredimoses et al., 2015).
Electrochemical Applications
Electrochemical fluorination and radiofluorination using derivatives of the compound have been explored, highlighting the role of such chemical entities in synthesizing fluorinated organic compounds. This process is crucial for developing radiopharmaceuticals and other fluorine-containing materials, indicating the compound's utility in electrochemistry and radiochemistry (Mehrdad Balandeh et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-16-9(15)8(14)6-3-2-4-7(5-6)17-10(11,12)13/h2-5,8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELXZYSOIPRHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]](/img/structure/B1528413.png)

![6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1528418.png)
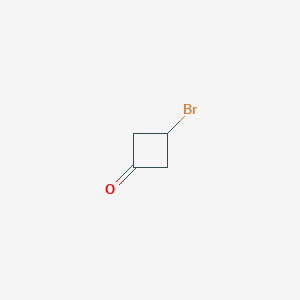
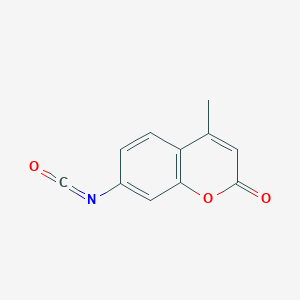
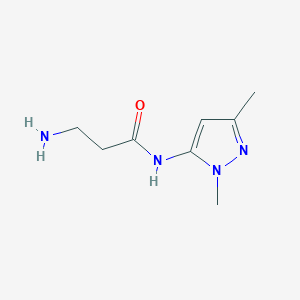
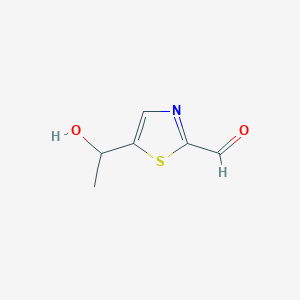

![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)
![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)
